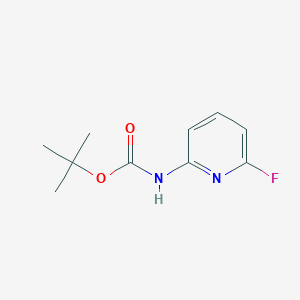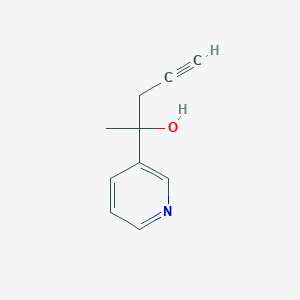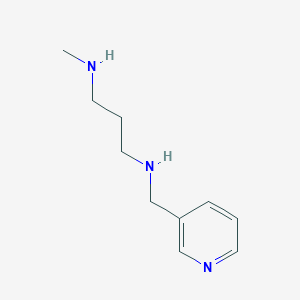
potassium (Z)-2,3-dicyanoprop-1-en-1-olate
説明
Potassium is a chemical element with the symbol K (from Neo-Latin kalium) and atomic number 19 . It is a soft, silvery-white metal, member of the alkali metal group of the periodic table . Potassium is never found alone in nature; it forms compounds with other elements .
Synthesis Analysis
Potassium compounds are often obtained via electrolysis from soluble potassium compounds, such as carnallite (KMgCl3·6H2O), sylvite (potassium chloride, KCl), polyhalite (K2Ca2Mg[SO4]4·2H2O), and langbeinite (K2Mg2[SO4]3), which are found in ancient lake beds and seabeds .Molecular Structure Analysis
The molecular structure of potassium compounds can be determined by techniques such as X-ray diffraction analysis . The specific structure would depend on the particular compound .Chemical Reactions Analysis
Potassium reacts violently with water, producing hydrogen, which can catch fire and explode . It also reacts easily with chlorine, fluorine, sulfur, nitrogen, and phosphorus .Physical And Chemical Properties Analysis
Potassium is a soft, silvery metal that tarnishes in air within minutes . It has a melting point of 63.5°C and a boiling point of 770°C . It is a good conductor of heat and electricity .科学的研究の応用
Agriculture and Plant Physiology : Research has emphasized the importance of potassium in agriculture, particularly in relation to soil and plant physiology. Potassium plays a crucial role in plant stress situations, including disease, pests, frost, heat/drought, and salinity. It is also significant in the retranslocation of photoassimilates for crop quality. Future research is required to fully understand potassium's role from the molecular level to field management in plant stress situations (Römheld & Kirkby, 2010).
Crop Yield under Stress Conditions : Studies have shown that potassium fertilizer management improves growth, yield, and yield components of crops like maize under moisture stress conditions in semi-arid climates. The application of foliar potassium has been found beneficial for better growth and higher yield under such conditions (Amanullah et al., 2016).
Material Science and Battery Technology : Potassium compounds are being explored as materials for anodes in potassium-ion batteries. Research indicates that certain potassium-based materials demonstrate high initial coulombic efficiency and superior cycling stability, highlighting their potential in practical applications for energy storage (He et al., 2018).
Chemical and Crystal Structure Analysis : Investigations into the chemical and crystal structure of potassium compounds have provided insights into their properties and applications. For example, the study of potassium clavulanate's crystal structure reveals its chemical instability and the arrangement of potassium cations in its structure, contributing to the understanding of its behavior in various applications (Fujii et al., 2010).
Environmental Sustainability : Potassium-based compounds have been studied for their role in improving agricultural sustainability. For instance, the use of polymer-coated potassium chloride has shown positive effects on cotton yields, potassium use efficiencies, and soil potassium content under saline conditions, indicating a potential for more sustainable agricultural practices (Yang et al., 2017).
作用機序
Target of Action
Potassium (Z)-2,3-dicyanoprop-1-en-1-olate, also known as 1,2-dicyano-3-hydroxyprop-2-ene potassium salt, primarily targets voltage-gated potassium (K+) channels , specifically the Kv2.1 channel . These channels are critical homeostatic regulators of ionic equilibrium and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication .
Mode of Action
The compound interacts with its targets by altering the ionic equilibrium across the cell membrane. It does this by modulating the function of the Kv2.1 channel , which in turn influences various cellular systems
Biochemical Pathways
The compound’s action affects several biochemical pathways. One of the key pathways influenced is the glycerolphospholipid metabolism pathway . This pathway plays a crucial role in maintaining the structural integrity of cell membranes and in signal transduction. Another pathway affected is the glycosylphosphatidylinositol-anchored protein biosynthesis pathway
Pharmacokinetics
Studies on similar potassium-competitive acid blockers (p-cabs) like tegoprazan suggest that these compounds are rapidly absorbed and exhibit a half-life of several hours
Result of Action
The result of the compound’s action is the modulation of ionic equilibrium across the cell membrane. This can influence various cellular processes, including neuronal firing frequency and viral replication
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of potassium in the environment can affect the compound’s action . Additionally, the compound’s action may be influenced by the pH and ionic composition of the environment .
Safety and Hazards
特性
IUPAC Name |
potassium;(Z)-2,3-dicyanoprop-1-en-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O.K/c6-2-1-5(3-7)4-8;/h4,8H,1H2;/q;+1/p-1/b5-4-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIFOFDRTJDTPV-MKWAYWHRSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=C[O-])C#N.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)/C(=C/[O-])/C#N.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3KN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B3164362.png)
![Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate](/img/structure/B3164365.png)
![6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3164370.png)



![N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine](/img/structure/B3164391.png)
amine](/img/structure/B3164399.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164407.png)
